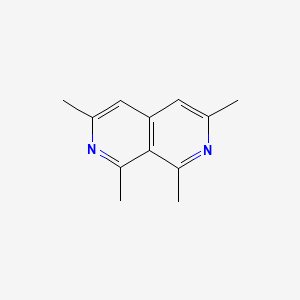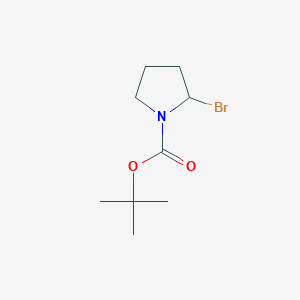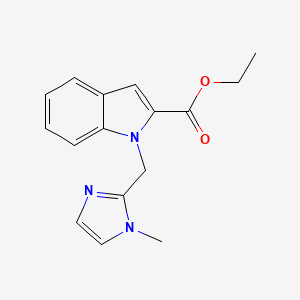
2-(Dimethylamino)-6-phenoxyisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-6-phenoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a dimethylamino group and a phenoxy group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-phenoxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-phenoxyisonicotinic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-6-phenoxyisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the isonicotinic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)-6-phenoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-6-phenoxyisonicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenoxy group can enhance its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethyl chloride
Uniqueness
2-(Dimethylamino)-6-phenoxyisonicotinic acid is unique due to the presence of both the dimethylamino and phenoxy groups attached to the isonicotinic acid core. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-phenoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-16(2)12-8-10(14(17)18)9-13(15-12)19-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
BINLZKPAPOUTNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=CC(=C1)C(=O)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


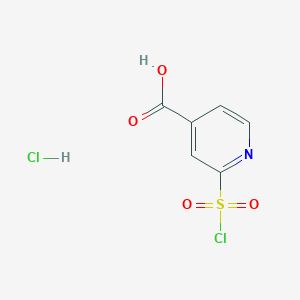
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)

![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
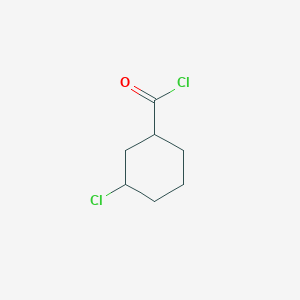
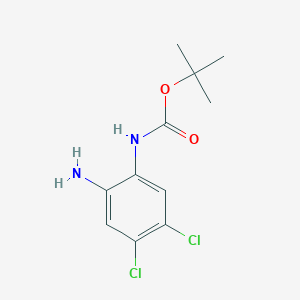
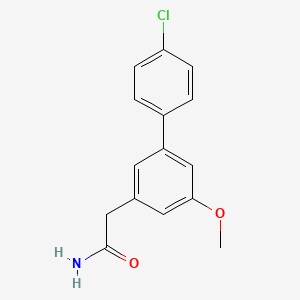

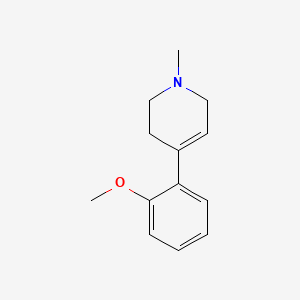
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)

